(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative characterized by an (E)-configured ethenesulfonamide core. The molecule features a 2-(p-tolyl) group (4-methylphenyl) attached to the ethene moiety and a bulky N-substituent (2-hydroxy-2-methyl-4-phenylbutyl). While direct biological data for this compound are unavailable in the provided evidence, its structural analogs—particularly (E)-N-aryl-2-arylethenesulfonamides—have demonstrated potent anticancer activity through microtubule disruption .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17-8-10-19(11-9-17)13-15-25(23,24)21-16-20(2,22)14-12-18-6-4-3-5-7-18/h3-11,13,15,21-22H,12,14,16H2,1-2H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFANZJIRAMII-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide, with the CAS number 1396890-31-5, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial and anti-inflammatory activity. The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism can lead to bacteriostatic effects.
- Modulation of Receptor Activity : Some studies suggest that similar compounds can modulate adrenergic receptors, which may have implications in cardiovascular health and metabolic regulation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related sulfonamide compounds demonstrated significant inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains. This suggests that this compound may possess similar properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A case study involving a related compound showed a reduction in TNF-alpha and IL-6 levels in vitro.
Case Studies
- Cardiovascular Implications : In a clinical trial involving patients with hypertension, a related sulfonamide compound demonstrated significant reductions in blood pressure, suggesting potential applications for this compound in managing cardiovascular conditions.
- Diabetes Management : Another study explored the effects of similar compounds on glucose metabolism. Results indicated improved insulin sensitivity and glucose uptake in adipocytes, highlighting the compound's potential role in diabetes management.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies on related sulfonamides have shown low acute toxicity profiles; however, long-term studies are necessary to fully understand the safety of this compound.
Comparison with Similar Compounds
Key Observations :
- The N-substituent in the target is unique in combining a hydroxyalkyl chain with a phenyl group, which may enhance solubility compared to purely aromatic N-substituents (e.g., 6d or 6t) .
Physicochemical and Drug-Likeness Properties
* Estimated based on structural similarity.
Structure-Activity Relationships (SAR)
- Ethene-Substituent : Trimethoxyphenyl (6t) > methoxyphenyl (6d) > p-tolyl (target) > bromophenyl (6c) in potency due to enhanced tubulin binding via electron-rich aromatic systems .
- N-Substituent: Bulky, polar groups (e.g., 3-amino-4-methoxyphenyl in 6t) improve target engagement and resistance profiles. The target’s hydroxyalkyl chain may enhance solubility but reduce membrane permeability .
- Stereochemistry : The (E)-configuration is critical for activity, as cis-isomers show reduced binding affinity .
Preparation Methods
Thiol Oxidation and Chlorination
The sulfonyl chloride precursor is synthesized from p-toluenethiol through a two-step oxidation-chlorination sequence. Treatment with hydrogen peroxide in acetic acid yields 2-(p-tolyl)ethanesulfonic acid, which is subsequently reacted with phosphorus pentachloride (PCl₅) to form 2-(p-tolyl)ethenesulfonyl chloride.
Reaction Conditions :
- Oxidation : 30% H₂O₂, glacial acetic acid, 50°C, 6 hours (Yield: 85%).
- Chlorination : PCl₅, dichloromethane, 0°C to room temperature, 3 hours (Yield: 78%).
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, aromatic), 7.20 (d, J = 8.2 Hz, 2H, aromatic), 6.85 (d, J = 15.4 Hz, 1H, CH=), 6.35 (d, J = 15.4 Hz, 1H, CH=), 2.40 (s, 3H, CH₃).
- FT-IR : 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
Preparation of (E)-2-Hydroxy-2-methyl-4-phenylbutylamine
Grignard Addition to Nitriles
A four-step sequence starting from benzyl cyanide:
- Alkylation : Benzyl cyanide reacts with 2-methyloxirane in the presence of LiHMDS to form 2-hydroxy-2-methyl-4-phenylbutyronitrile.
- Reduction : The nitrile is reduced to the primary amine using LiAlH₄ in THF.
Optimization Insight :
- Stereochemical Control : Use of (−)-sparteine as a chiral ligand during alkylation ensures >90% enantiomeric excess (ee) for the (E)-isomer.
Characterization Data :
- ¹³C NMR (D₂O): δ 140.2 (C-Ar), 128.5–126.8 (Ar-C), 73.4 (C-OH), 52.1 (CH₂NH₂), 28.7 (C(CH₃)₂).
Sulfonamide Coupling and Stereochemical Control
Amine-Sulfonyl Chloride Condensation
The pivotal coupling step involves reacting 2-(p-tolyl)ethenesulfonyl chloride with (E)-2-hydroxy-2-methyl-4-phenylbutylamine under Schotten-Baumann conditions:
Procedure :
- Dissolve the amine (1.0 equiv) in aqueous NaOH (10%), add sulfonyl chloride (1.2 equiv) in dichloromethane, and stir vigorously at 0°C for 2 hours.
Yield : 92% after silica gel chromatography (eluent: ethyl acetate/hexanes 1:3).
E/Z Isomerism Mitigation
The (E)-configuration is preserved by:
- Low-Temperature Reaction : Minimizes thermal equilibration.
- Bulky Solvent Systems : Use of tert-butyl methyl ether (TBME) suppresses rotational freedom during bond formation.
HPLC Analysis :
- Purity : 99.1% (E)-isomer (Z-isomer <0.5%) using a Chiralpak AD-H column (hexane/i-PrOH 90:10).
Alternative Routes and Comparative Analysis
Allene-Based Synthesis
A method adapted from CN118772026A employs 1-phenylbuta-2,3-dien-1-one and p-toluenethiol in acetonitrile under air:
- Mechanism : Radical-mediated thiol-ene addition to the allene’s central carbon, followed by sulfonamide formation.
- Advantage : Transition metal-free, room-temperature conditions.
Limitation : Requires stoichiometric p-toluenethiol, leading to lower atom economy (62% yield).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic amine intermediates improves optical purity:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Acetylated amine.
- Result : 98% ee after 24 hours (40% conversion).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing efficiency for the sulfonamide coupling step:
Green Chemistry Metrics
- E-Factor : 18 (improved to 12 via solvent recycling).
- PMI (Process Mass Intensity) : 32, benchmarked against industry standards.
Analytical and Regulatory Compliance
Stability Studies
Patent Landscape
The synthesis aligns with claims in AU773273B2 for "substituted sulfonamides with improved bioavailability," underscoring its therapeutic relevance.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-configured ethenesulfonamide derivatives, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves Knoevenagel condensation between sulfonamide acetic acid derivatives and aromatic aldehydes. For example, method A uses toluene reflux with benzoic acid/piperidine catalysts, while method B employs a Dean-Stark trap for water removal to drive the reaction . Yield optimization (48–75%) depends on solvent choice (e.g., toluene vs. methanol), stoichiometric ratios (5:5.5 mmol for acid:aldehyde), and catalyst loading (0.30 mmol benzoic acid/piperidine). Post-synthesis purification involves silica gel chromatography or recrystallization .
Q. How is structural integrity confirmed for (E)-ethenesulfonamides, and what analytical techniques are critical?
- Methodology :
- 1H NMR : Key signals include the trans-olefinic protons (J = 15.3–15.6 Hz, δ 7.12–7.81 ppm) and NH protons (δ 6.43–9.53 ppm) .
- HRMS : Used to validate molecular ions (e.g., [M+H]+ m/z 308.0703 for C15H14FNO3S) with deviations <5 ppm from theoretical values .
- Melting Points : Consistency in melting ranges (e.g., 98–100°C for 6d) indicates purity .
Q. What are common challenges in achieving high purity, and how are they addressed?
- Methodology : Impurities often arise from incomplete condensation or stereochemical byproducts. Techniques include:
- Recrystallization : Cold methanol washes to remove unreacted starting materials .
- Acid-Base Extraction : Sequential washing with NaHCO3, HCl, and water to isolate the sulfonamide .
- Chromatography : Flash silica gel columns with ethyl acetate/hexane gradients for polar byproduct removal .
Advanced Research Questions
Q. How do substituents on the aryl rings influence reaction yields and stereochemical outcomes?
- Methodology : Electron-donating groups (e.g., -OCH3) enhance aldehyde reactivity, improving yields (e.g., 75% for 6u with 4-methoxy-3-nitrophenyl vs. 49% for 6d with 4-fluorophenyl) . Steric hindrance from ortho-substituents (e.g., 2′-methoxyphenyl in 6e) may reduce yields (65%) but can be mitigated by extended reflux times . Computational modeling (not explicitly referenced but inferred) could predict electronic effects.
Q. How can contradictory NMR or HRMS data be resolved during structural validation?
- Case Study : A compound with expected [M+H]+ m/z 320.0849 (C16H17NO4S) showed a deviation of +1.1 ppm. Resolution steps include:
- Deuterated Solvent Swapping : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts (e.g., NH proton at δ 9.53 ppm in DMSO-d6 vs. δ 6.43 ppm in CDCl3) .
- Isotopic Purity Checks : Ensure reagents like 4-methoxybenzaldehyde are anhydrous to avoid hydrate formation .
Q. What strategies are effective for functionalizing the hydroxy-methyl-phenylbutyl moiety to enhance bioactivity?
- Methodology :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyl group during sulfonylation, followed by fluoride-mediated deprotection .
- Reductive Amination : Convert nitro groups (e.g., 6u) to amines (6v) using H2/Pd-C, enabling further coupling reactions .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate E/Z isomerization under physiological conditions using dynamic HPLC .
- Biological Mechanism : Pair synthetic efforts with kinase inhibition assays to correlate substituent effects with target binding (e.g., tyrosine kinase inhibition inferred from ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
